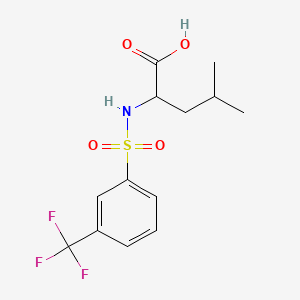

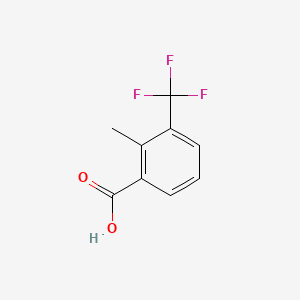

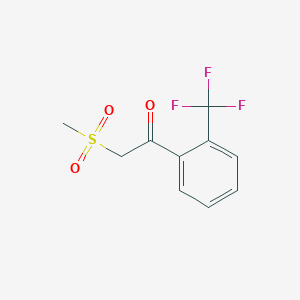

![molecular formula C18H21NO4S B1305720 3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid CAS No. 301320-51-4](/img/structure/B1305720.png)

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" is a chemical entity that appears to be related to a class of compounds that involve sulfonyl functional groups attached to an amino acid backbone. While the specific compound is not directly studied in the provided papers, there are related compounds that can offer insight into its potential characteristics and behaviors. For instance, the synthesis of similar sulfonamide derivatives is discussed in the context of Mannich base derivatives of sulfonic acid-containing compounds , and the synthesis of amino acid sulfones is described in the context of S-benzyl derivatives . These related studies can provide a foundational understanding of the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves reactions such as amino methylation with secondary amines, as seen in the creation of N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid . Additionally, the synthesis of S-benzyl derivatives from corresponding sulfides is described for amino acid sulfones . These methods suggest that the synthesis of "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" could potentially involve similar strategies, such as the use of benzyl chloride for the introduction of the benzyl group and subsequent reactions to introduce the sulfonyl and amino functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which revealed significant conformational differences in the L-tyrosine cores of molecules like benzenesulfonylamino derivatives . Intramolecular aromatic π-π stacking and short C-H···O interactions were observed, which could also be relevant to the structure of "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" due to the presence of aromatic rings and potential for hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied through various spectroscopic techniques. For example, the photophysical properties of a protonated hydrogen bonding complex involving a sulfonate group were investigated, showing enhanced fluorescence in certain solvents . This suggests that "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid" may also exhibit interesting photophysical properties due to the presence of the sulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include thermal stability, as demonstrated by thermogravimetric analysis of a protonated hydrogen bonding complex with a sulfonate group, which showed stability up to ~273 °C . Additionally, the vibrational wavenumbers and geometrical parameters of compounds like 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione were studied using FT-IR and theoretical calculations, providing insights into the bond strengths and electronic structure . These findings could be extrapolated to predict the properties of "3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid," which may also exhibit distinct vibrational features and thermal behavior.

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In general, compounds involved in suzuki–miyaura coupling reactions can influence the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Result of Action

In the context of suzuki–miyaura coupling reactions, the result is the formation of a new carbon–carbon bond .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

3-[benzyl-(4-methylphenyl)sulfonylamino]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-14-8-10-17(11-9-14)24(22,23)19(12-15(2)18(20)21)13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQQAQHEMCAKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385908 |

Source

|

| Record name | 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Benzyl-(toluene-4-sulfonyl)-amino]-2-methyl-propionic acid | |

CAS RN |

301320-51-4 |

Source

|

| Record name | 3-[Benzyl(4-methylbenzene-1-sulfonyl)amino]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

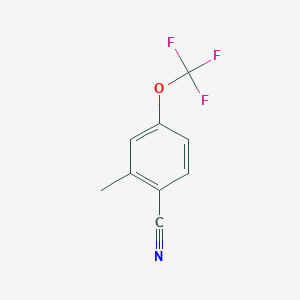

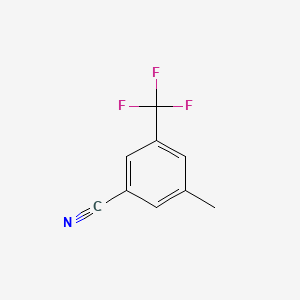

![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)-2-propenenitrile](/img/structure/B1305653.png)

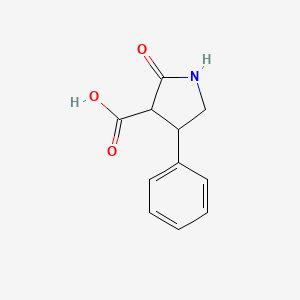

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)

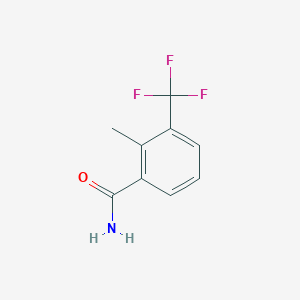

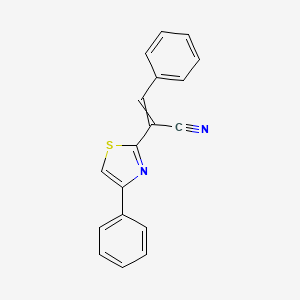

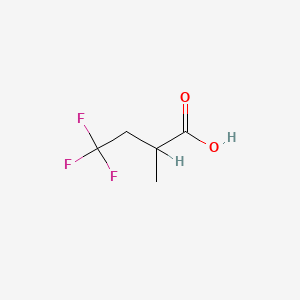

![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)

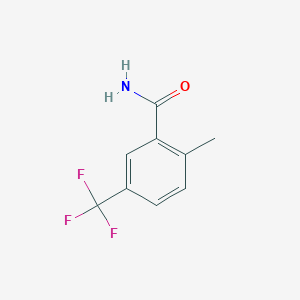

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)